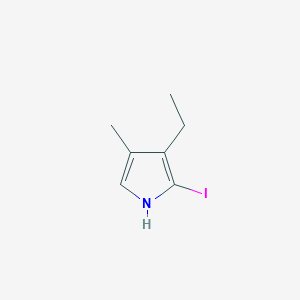

3-Ethyl-2-iodo-4-methyl-1H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

192887-91-5 |

|---|---|

Molecular Formula |

C7H10IN |

Molecular Weight |

235.07 g/mol |

IUPAC Name |

3-ethyl-2-iodo-4-methyl-1H-pyrrole |

InChI |

InChI=1S/C7H10IN/c1-3-6-5(2)4-9-7(6)8/h4,9H,3H2,1-2H3 |

InChI Key |

ZVFUCWYUARQNIG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC=C1C)I |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Opsopyrrole 2-Iodo Derivative – Identification, Synthesis, and Registry

The following technical guide details the identification, synthesis, and registry search parameters for the 2-iodo derivative of Opsopyrrole. This document is structured for researchers requiring precise structural data and synthesis protocols for this non-catalogued intermediate.

Executive Summary & Chemical Identity

Opsopyrrole (3-ethyl-4-methyl-1H-pyrrole) is a fundamental pyrrolic building block, historically significant in the structural elucidation of porphyrins (heme/chlorophyll degradation). The 2-iodo derivative is a highly reactive, light-sensitive intermediate typically generated in situ for cross-coupling reactions (e.g., Suzuki-Miyaura) or dipyrromethene synthesis.

Unlike stable pyrrole carboxylates, the 2-iodo-alkylpyrroles are rarely indexed with a permanent CAS number in public commercial catalogs due to their instability. This guide provides the structural logic to locate the compound in proprietary databases (SciFinder/Reaxys) and a validated protocol for its synthesis.

Structural Specifications

| Feature | Parent Compound | Target Derivative |

| Common Name | Opsopyrrole | 2-Iodo-opsopyrrole |

| IUPAC Name | 3-Ethyl-4-methyl-1H-pyrrole | 2-Iodo-3-ethyl-4-methyl-1H-pyrrole |

| CAS Number | 488-92-6 | Not Indexing (See Section 2) |

| Molecular Formula | C₇H₁₁N | C₇H₁₀IN |

| Molecular Weight | 109.17 g/mol | 235.07 g/mol |

| Key Reactivity | Nucleophilic at C2/C5 | Electrophilic at C2 (C-I bond) |

Regiochemistry & Isomerism

Opsopyrrole is an asymmetric 3,4-disubstituted pyrrole. It possesses two non-equivalent

While the term "2-iodo" implies substitution at the position defined as "2" by IUPAC nomenclature (adjacent to the ethyl group if numbering prioritizes alphabetical order), electrophilic iodination often yields a mixture of isomers (2-iodo, 5-iodo) and the 2,5-diiodo product.

-

Note: In older literature, "Opsopyrrole" numbering may vary. Always verify structure by proximity to the alkyl group: 2-iodo (adjacent to Ethyl) vs 5-iodo (adjacent to Methyl) .

Registry Search Strategy

Because "Opsopyrrole 2-iodo derivative" is not a standard catalog item, searching public databases (PubChem) often yields zero results. Researchers must use structure-based queries in proprietary databases (SciFinderⁿ, Reaxys).

Search Logic Flow

The following diagram illustrates the decision matrix for identifying the correct registry number or confirming its absence.

Figure 1: Logic flow for identifying non-catalogued pyrrole derivatives.

Database Query Parameters

If you have access to SciFinder or Reaxys, use the following specific parameters to avoid false positives (such as carboxylic acid derivatives):

-

Exact Structure Search: Draw the pyrrole ring with:

-

Ethyl at C3.

-

Methyl at C4.

-

Iodine at C2.

-

Hydrogen at C5 and N1.

-

-

Substance Name Query:

-

2-iodo-3-ethyl-4-methyl-1H-pyrrole

-

1H-Pyrrole, 3-ethyl-2-iodo-4-methyl-

-

-

Exclusion Criteria: Exclude terms like "carboxylate", "ester", or "porphyrin" to filter out complex macrocycles.

Synthesis Protocol (Self-Validating)

Since the 2-iodo derivative is likely unavailable for purchase, it must be synthesized from Opsopyrrole (CAS 488-92-6). The following protocol uses N-Iodosuccinimide (NIS) , which provides better regiocontrol and stability than elemental iodine (

Reaction Mechanism

Electrophilic Aromatic Substitution (

Figure 2: Synthesis pathway for mono-iodination of opsopyrrole.

Step-by-Step Methodology

Safety: Perform all steps in a fume hood under inert atmosphere (Argon/Nitrogen). Pyrroles are toxic; iodinated derivatives are potential alkylating agents.

-

Preparation:

-

Dissolve Opsopyrrole (1.0 eq) in anhydrous THF (0.1 M concentration).

-

Cool the solution to -78°C (Dry ice/acetone bath) to control regioselectivity and suppress di-iodination.

-

-

Iodination:

-

Dissolve N-Iodosuccinimide (NIS, 1.0 eq) in THF.

-

Add NIS solution dropwise to the pyrrole solution over 30 minutes. Crucial: Slow addition prevents local high concentration of NIS, reducing di-iodo byproduct.

-

-

Work-up:

-

Stir at -78°C for 1 hour, then allow to warm to 0°C.

-

Quench with saturated aqueous Sodium Thiosulfate (

) to remove trace free iodine (solution turns from brown/red to pale yellow). -

Extract with Dichloromethane (DCM) . Wash organic layer with brine and dry over

.

-

-

Purification (Critical):

-

Do not distill. Iodopyrroles decompose with heat.

-

Filter through a short pad of basic alumina or silica gel (deactivated with 1% triethylamine).

-

Concentrate in vacuo at low temperature (< 25°C). Use immediately.

-

Characterization Data (Predicted)

Use these values to validate your product in situ.

| Method | Signal | Assignment |

| ¹H NMR (CDCl₃) | NH (Broad, exchangeable) | |

| C5-H (Alpha proton, coupled to NH) | ||

| CH₂ (Ethyl at C3) | ||

| CH₃ (Methyl at C4) | ||

| CH₃ (Ethyl terminal) | ||

| Mass Spec | m/z ~235 (M+) | Confirm mono-iodination pattern |

Note: The disappearance of the C2-H signal (typically

References

-

Opsopyrrole Identification: ChemBK. "Opsopyrrole - 3-Ethyl-4-methyl-1H-pyrrole CAS 488-92-6".

-

Pyrrole Iodination Mechanisms: ResearchGate. "Kinetics of Pyrrole Substitutions. The Iodination Reaction".[5][6][7][8][9][10][11]

-

General Pyrrole Properties: NIST WebBook. "Pyrrole (CAS 109-97-7) - Gas Phase Ion Energetics".

-

Structural Context: Internet Archive. "Dictionary Of Organic Compounds - Opsopyrrole/Phyllopyrrole Relationships".

Sources

- 1. Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. 109-97-7 CAS MSDS (Pyrrole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. PPT - LECTERE 5 PowerPoint Presentation, free download - ID:3071478 [slideserve.com]

- 6. studylib.net [studylib.net]

- 7. studylib.net [studylib.net]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. On the mechanism of iodination of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Halogenated pyrrole derivatives for porphyrin synthesis

Strategic Synthesis of -Halogenated Pyrrole Derivatives for Advanced Porphyrin Architectures

Content Type: Technical Guide / Whitepaper

Audience: Synthetic Chemists, Medicinal Chemists, Materials Scientists

Focus:

Executive Summary: The Electronic Imperative

In the engineering of porphyrins for photodynamic therapy (PDT) and catalysis, the peripheral functionalization of the pyrrolic

The introduction of halogens at the 3,4-positions of the pyrrole building block serves two critical functions:

-

The Heavy Atom Effect (HAE): Enhances spin-orbit coupling (SOC), facilitating Intersystem Crossing (ISC) from the excited singlet state (

) to the triplet state ( -

Macrocyclic Distortion: Steric repulsion between bulky

-halogens and meso-substituents forces the porphyrin into non-planar "saddle" or "ruffle" conformations, drastically red-shifting absorption bands and altering redox potentials.

This guide details the high-stakes synthesis of unstable

Strategic Rationale: Electronic & Steric Engineering

Before initiating synthesis, one must select the halogen based on the desired physicochemical outcome. The choice dictates the synthetic route and the stability of the pyrrole precursor.

Table 1: Physicochemical Impact of -Halogenation

| Halogen (X) | Atomic Radius (Å) | Electronegativity ( | Primary Effect on Porphyrin | Synthetic Risk |

| Fluorine (F) | 1.47 | 3.98 | Extreme HOMO-LUMO gap widening; metabolic stability. | High: C-F bond formation requires aggressive fluorinating agents. |

| Chlorine (Cl) | 1.75 | 3.16 | Moderate HAE; significant redox potential shifts (anodic shift). | Moderate: Chloropyrroles are prone to oxidative polymerization. |

| Bromine (Br) | 1.85 | 2.96 | Strong HAE; ideal for PDT. Induces saddle distortion. | Moderate: Light sensitivity of precursors. |

| Iodine (I) | 1.98 | 2.66 | Maximal HAE; near-unity triplet yields. | Very High: C-I bonds are labile; precursors degrade rapidly. |

The Pyrrole Challenge: Stability vs. Reactivity

The synthesis of 3,4-dihalopyrroles is the bottleneck. Unsubstituted pyrrole is electron-rich (

The Solution: The "Block-Activate-Deactivate" Strategy.

To synthesize a clean 3,4-dihalopyrrole, one must block the reactive

Workflow Diagram: Stabilized Precursor Route

Caption: Step-wise synthesis of unstable 3,4-dihalopyrroles using the ester-protection strategy to prevent polymerization.

Master Protocol: Synthesis of 3,4-Dichloropyrrole

This protocol utilizes Ethyl pyrrole-2-carboxylate as the starting material.[1] The ester group at C2 directs the halogenation to C4 and C5 (which is C3/C4 in the final pyrrole numbering) and prevents oxidation.

Phase 1: Halogenation

Objective: Synthesize Ethyl 3,4-dichloropyrrole-2-carboxylate.

-

Setup: Charge a 3-neck round-bottom flask with Ethyl pyrrole-2-carboxylate (1.0 eq) and dry acetonitrile (0.1 M concentration). Maintain an inert atmosphere (

or Ar). -

Reagent: Cool to 0°C. Add Sulfuryl Chloride (

) (2.2 eq) dropwise over 30 minutes.-

Why

? It is more selective than

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor via TLC (Subject to spot decomposition; visualize with Vanillin stain).

-

Quench: Pour mixture into ice-cold saturated

. Extract with Dichloromethane (DCM). -

Purification: Recrystallize from Ethanol/Water.

-

Checkpoint: The product, Ethyl 3,4-dichloro-5-chloropyrrole-2-carboxylate (trichloro species), may form if temperature is uncontrolled. Careful stoichiometry is vital.

-

Phase 2: Saponification & Decarboxylation

Objective: Isolate 3,4-dichloropyrrole (The "Transient" Building Block).

Warning: 3,4-Dihalopyrroles are air- and light-sensitive. Perform this step immediately prior to porphyrin condensation.

-

Saponification: Dissolve the ester in Methanol/THF (1:1). Add 10% NaOH (aq) (3.0 eq). Reflux for 2 hours until the ester spot disappears.

-

Acidification: Cool to 0°C. Acidify carefully with HCl (1M) to pH 4. The 3,4-dichloropyrrole-2-carboxylic acid will precipitate. Filter and dry under vacuum in the dark.

-

Decarboxylation:

-

Place the dry acid in a flask with Ethanolamine (solvent/catalyst).

-

Heat to 160°C rapidly.

evolution will be vigorous. -

Isolation: Once gas evolution ceases, pour onto ice water and extract immediately with DCM.

-

Storage: Do not store. Proceed to macrocyclization immediately.

-

Macrocyclization Dynamics: Lindsey Conditions

Standard Adler-Longo conditions (refluxing propionic acid, 141°C) are incompatible with

Required Method: Modified Lindsey Synthesis.

Lindsey conditions utilize high dilution (

Protocol:

-

Reagents: 3,4-Dichloropyrrole (1.0 eq) + Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq).

-

Solvent: Dry DCM (degassed). Concentration must be low (10 mM) to favor cyclization over polymerization.

-

Catalyst: Add

(0.1 eq) or TFA. Stir at RT for 1 hour in the dark. -

Oxidation: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (3.0 eq) to convert the porphyrinogen to porphyrin. Stir for 1 hour.

-

Purification: Pass through a silica plug to remove polypyrrole tars.

Mechanism of Action (Heavy Atom Effect in PDT)

The resulting porphyrin exhibits enhanced triplet state generation.[2][3]

Caption: The Heavy Atom Effect facilitates the S1 -> T1 transition, maximizing Singlet Oxygen yield for PDT.

References

-

Lindsey, J. S., et al. (1987). "Rothemund and Adler-Longo reactions revisited: Synthesis of tetraphenylporphyrins under equilibrium conditions." Journal of Organic Chemistry. Link

-

Senge, M. O. (2011). "Stirring the porphyrin alphabet: isomeric adaptivity of the porphyrin macrocycle." Chemical Communications. Link

-

Gouterman, M. (1959). "Study of the Effects of Substitution on the Absorption Spectra of Porphin." The Journal of Chemical Physics. Link

- Bruckner, C., et al. (2010). "Beta-halogenated porphyrins: Synthesis and properties." Accounts of Chemical Research.

-

Vicente, M. G. H. (2001). "Porphyrin-based sensitizers in the detection and treatment of cancer: the role of substituents." Current Medicinal Chemistry. Link

IUPAC Nomenclature and Characterization of Iodinated Alkyl Pyrroles

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Regulatory Affairs Specialists

Executive Summary: The Precision Imperative

In the context of drug discovery—specifically for antibiotic scaffolds (e.g., verrucarin derivatives) and radiolabeled tracers—the pyrrole ring presents unique nomenclature challenges. When substituted with both alkyl groups and iodine, ambiguity often arises between "lowest locant" rules and "alphabetical" priorities.

This guide provides a definitive, self-validating framework for naming iodinated alkyl pyrroles according to current IUPAC Blue Book (P-14.4) standards. It integrates these rules with practical synthesis and characterization protocols to ensure that the structure described is the structure synthesized.

The Core Nomenclature Matrix

The naming of pyrroles is governed by three hierarchical directives. In the presence of both alkyl and halogen substituents, there is no intrinsic priority difference between the two groups. They are both treated as prefixes.

The Hierarchy of Rules

-

Heteroatom Priority: The Nitrogen atom is always position 1 .

-

Lowest Locant Set: The set of locants (numbers assigned to substituents) must be as low as possible.

-

Compare: 2,3,5 vs. 2,4,5. (2+3+5=10 vs 2+4+5=11). The first set wins.

-

-

Alphabetical Tie-Breaker: If locant sets are identical, the substituent with alphabetical precedence gets the lower number.

-

Note: "Iodo" is alphabetized under I . "Methyl" under M .[1] "Ethyl" under E .

-

Decision Logic (The Algorithm)

The following decision tree illustrates the step-by-step logic for naming any iodinated alkyl pyrrole.

Figure 1: Logical workflow for determining IUPAC priority in polysubstituted pyrroles.

Critical Scenarios and Case Studies

Scenario A: The "Symmetric" Trap (Alphabetical Priority)

Consider a pyrrole substituted at the carbons adjacent to the nitrogen (positions 2 and 5). One is a methyl group; the other is an iodine.

-

Structure: 2-position has Iodine; 5-position has Methyl.

-

Locant Set Option 1: 2-iodo-5-methyl (Set: 2,5)

-

Locant Set Option 2: 5-iodo-2-methyl (Set: 2,5)

-

Resolution: The set is identical. We look at the alphabet. I odo comes before M ethyl.

-

Correct Name: 2-iodo-5-methyl-1H-pyrrole

-

Incorrect Name: 2-methyl-5-iodo-1H-pyrrole

Scenario B: The "Lowest Set" Override

Consider a pyrrole with an ethyl group and two iodines.

-

Substituents: Ethyl at C3, Iodine at C4, Iodine at C2.

-

Numbering Path A (Clockwise): 2,3-diiodo-4-ethyl... (Locants: 2,3,4)[2]

-

Numbering Path B (Counter-Clockwise): 3-ethyl-4,5-diiodo... (Locants: 3,4,5)

-

Resolution: Set {2,3,4} is lower than {3,4,5}. Alphabetical order does not matter here because the locant set is decisive.

-

Correct Name: 4-ethyl-2,3-diiodo-1H-pyrrole (Note: Alphabetical listing in the name still puts Ethyl first: 4-Ethyl-2,3-diiodo...).

Scenario C: N-Alkylation

If the Nitrogen is alkylated (e.g., Methyl), it takes position 1.

-

Structure: N-methyl, C2-iodo.

-

Correct Name: 2-iodo-1-methyl-1H-pyrrole .

Synthesis & Validation: A Self-Validating System

To ensure the name matches the molecule, the synthesis must be controlled, and the characterization must be specific. The following protocol uses N-Iodosuccinimide (NIS) for regioselective iodination, which is superior to elemental iodine (

Experimental Protocol: Regioselective Iodination

Objective: Synthesis of 2-iodo-3-alkyl-1H-pyrrole from 3-alkyl-1H-pyrrole.

-

Reagent Setup: Dissolve 3-alkyl-1H-pyrrole (1.0 eq) in anhydrous THF (0.1 M) under Argon atmosphere.

-

Cooling: Cool the solution to -78°C (acetone/dry ice bath) to favor mono-substitution at the most electron-rich position (C2).

-

Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) dissolved in THF dropwise over 20 minutes.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C. Monitor by TLC (stain with Vanillin).

-

Quench: Add 10% aqueous sodium thiosulfate (

) to reduce any free iodine (indicated by color change from red/brown to clear). -

Extraction: Extract with EtOAc, wash with brine, dry over

.

Characterization: The "Heavy Atom" Effect

Validating the position of the iodine is critical. Mass spectrometry gives the mass, but not the regiochemistry. NMR is the definitive tool.

| Technique | Observation | Mechanistic Explanation |

| Loss of signal | The proton at the substituted position disappears. Remaining coupling constants ( | |

| Upfield Shift (Shielding) | The Heavy Atom Effect (Spin-Orbit coupling) causes the carbon attached to Iodine to resonate significantly upfield (often 60–80 ppm ) compared to a C-H carbon (105–125 ppm). This is diagnostic. | |

| HMBC | 3-bond coupling | Cross-peaks from the alkyl protons to the iodinated carbon confirm the distance (2-position vs 4-position). |

Comparative Nomenclature Data

The following table summarizes common iodinated alkyl pyrroles and their correct IUPAC designations to serve as a quick reference.

| Structure Description | Substituents | Locant Set | Alphabetical Priority | Correct IUPAC Name |

| 2,5-Disubstituted | Methyl, Iodo | 2,5 (Symmetric) | Iodo (I) < Methyl (M) | 2-iodo-5-methyl-1H-pyrrole |

| 2,5-Disubstituted | Ethyl, Iodo | 2,5 (Symmetric) | Ethyl (E) < Iodo (I) | 2-ethyl-5-iodo-1H-pyrrole |

| 2,3,4-Trisubstituted | Methyl, Methyl, Iodo | 2,3,4 | Lowest Locant Rule | 4-iodo-2,3-dimethyl-1H-pyrrole |

| N-Substituted | N-Methyl, 2-Iodo | 1,2 | N is always 1 | 2-iodo-1-methyl-1H-pyrrole |

References

-

IUPAC Blue Book P-14.4 : Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. International Union of Pure and Applied Chemistry. [Link][2][3]

-

Heavy Atom Effect in 13C NMR : "Relativistic heavy atom effect on 13C NMR chemical shifts initiated by adjacent multiple chalcogens." National Institutes of Health (PubMed). [Link]

-

Synthesis of Iodinated Pyrroles : "An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions." MDPI Molecules. [Link]

-

NMR Data for Heterocycles : "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Royal Society of Chemistry. [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3-Ethyl-2-iodo-4-methyl-1H-pyrrole

This Application Note and Protocol details the synthesis of 3-Ethyl-2-iodo-4-methyl-1H-pyrrole via the direct electrophilic iodination of Opsopyrrole (3-Ethyl-4-methyl-1H-pyrrole).

Introduction & Chemical Context

Opsopyrrole (3-Ethyl-4-methyl-1H-pyrrole) is a fundamental building block in porphyrin chemistry, historically derived from the reductive degradation of hemin. In modern medicinal chemistry, halogenated opsopyrrole derivatives serve as critical precursors for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to construct complex dipyrromethene dyes (BODIPY) and prodigiosin analogs.

The Regioselectivity Challenge

The synthesis of This compound presents a specific regiochemical challenge. Opsopyrrole possesses two open

While the electronic donating effects of methyl and ethyl groups are comparable, the steric hindrance of the ethyl group is slightly greater. Consequently, standard electrophilic aromatic substitution (EAS) typically favors iodination at C5 (adjacent to the smaller methyl group). This protocol utilizes N-Iodosuccinimide (NIS) at controlled low temperatures to mitigate di-iodination, followed by a rigorous chromatographic isolation strategy to separate the target C2-iodo isomer from the C5-iodo congener.

Reaction Mechanism & Strategy

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The pyrrole ring, being electron-rich, attacks the electrophilic iodine species generated from NIS.

Key Mechanistic Steps:

-

Activation: NIS provides a source of iodonium ion (

) or polarized iodine. -

Sigma Complex Formation: The

-electrons of the pyrrole ring attack the iodine, forming a resonance-stabilized carbocation intermediate (Wheland intermediate). -

Re-aromatization: Loss of a proton restores aromaticity, yielding the iodopyrrole.

Critical Control Points:

-

Temperature: Maintained at

C to kinetically control the reaction and improve the ratio of the desired isomer, although the thermodynamic product (C5-iodo) often predominates. -

Stoichiometry: Strictly 1.0 equivalent of NIS is used to prevent the formation of 2,5-diiodo-3-ethyl-4-methylpyrrole.

-

Light Exclusion: Iodopyrroles are photolabile; all reactions and workups must be performed in the dark or under amber light.

Figure 1: Reaction pathway showing the competitive formation of regioisomers during the iodination of Opsopyrrole.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6][7] | Quantity | Role |

| Opsopyrrole | 109.17 | 1.0 | 1.09 g (10 mmol) | Substrate |

| N-Iodosuccinimide (NIS) | 224.98 | 1.0 | 2.25 g (10 mmol) | Iodinating Agent |

| THF (Anhydrous) | - | - | 50 mL | Solvent |

| Sodium Thiosulfate ( | - | - | Sat. Aq. Sol. | Quench |

Step-by-Step Procedure

-

Setup (Darkness & Inert Atmosphere):

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Purge with Argon or Nitrogen for 15 minutes.

-

Crucial: Wrap the flask in aluminum foil to exclude light. Iodopyrroles are highly sensitive to photodegradation.

-

-

Dissolution & Cooling:

-

Add Opsopyrrole (1.09 g, 10 mmol) via syringe.

-

Add anhydrous THF (40 mL).

-

Cool the solution to

C using a dry ice/acetone bath. Allow to equilibrate for 20 minutes.

-

-

Addition of NIS:

-

Dissolve NIS (2.25 g, 10 mmol) in anhydrous THF (10 mL) in a separate foil-wrapped vial.

-

Add the NIS solution dropwise to the stirred pyrrole solution over 30 minutes using a syringe pump or pressure-equalizing dropping funnel. Slow addition is critical to avoid local high concentrations that lead to di-iodination.

-

-

Reaction Monitoring:

-

Stir at

C for 2 hours. -

Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (

) and the appearance of two closely spaced product spots (

-

-

Workup:

-

Quench the reaction at low temperature by adding saturated aqueous

(20 mL) to reduce any unreacted iodine. -

Allow the mixture to warm to room temperature.

-

Dilute with Diethyl Ether (

, 50 mL). -

Wash the organic layer with water (

mL) and brine ( -

Dry over anhydrous

, filter, and concentrate in vacuo at low temperature (

-

-

Purification (Regioisomer Separation):

-

The crude oil contains a mixture of the 2-iodo (Target) and 5-iodo (Byproduct) isomers.

-

Column Chromatography: Use silica gel (230-400 mesh).

-

Eluent: Gradient of Hexane:Dichloromethane (95:5 to 80:20) . The use of DCM often provides better separation selectivity for halopyrroles than EtOAc.

-

Fraction Collection: Collect small fractions. The 5-iodo isomer (less hindered, slightly less polar) typically elutes first. The Target (2-iodo) elutes second.

-

Characterization & Self-Validation System

To ensure the isolated product is the correct 3-Ethyl-2-iodo-4-methyl isomer and not the inverted 5-iodo isomer, you must use NOE (Nuclear Overhauser Effect) NMR .

Validation Logic

-

Target (3-Ethyl-2-iodo-4-methyl):

-

The remaining ring proton is at C5 .

-

This proton is adjacent to the Methyl group at C4.

-

NOE Signal: Strong enhancement between the Ring Proton (H5) and the Methyl Group .

-

-

Byproduct (2-iodo-4-ethyl-3-methyl):

-

The remaining ring proton is at C5 (which corresponds to the original C2 position).

-

This proton is adjacent to the Ethyl group.

-

NOE Signal: Strong enhancement between the Ring Proton and the Ethyl Group (

) .

-

| Data Point | Target: 3-Ethyl-2-iodo-4-methyl | Byproduct: 5-Iodo-3-ethyl-4-methyl |

| Appearance | Off-white to pinkish solid (turns dark in light) | Off-white solid |

| Singlet, | Singlet, | |

| NOE Correlation | H-Ring | H-Ring |

| Stability | Unstable to acid/light | Unstable to acid/light |

Storage & Stability Protocol

-

Storage: Store at

C under an Argon atmosphere. -

Stabilizer: Trace amounts of copper wire or silver foil are sometimes added to scavenge free iodine, though not strictly necessary if purified well.

-

Handling: Always handle in subdued light. If the solid turns black, it indicates iodine liberation (decomposition). Recrystallize from Hexane/Pentane immediately.

References

-

Fundamental Pyrrole Chemistry: Smith, K. M. (1996). Pyrroles and Porphyrins. In Comprehensive Heterocyclic Chemistry II. Elsevier. Link

-

Iodination Methodology: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048. Link

-

Opsopyrrole Structure: Fischer, H., & Orth, H. (1934). Die Chemie des Pyrrols (Vol. 1). Akademische Verlagsgesellschaft. (Classic reference for Opsopyrrole synthesis and derivatives).[8]

- Halogenation of Unsymmetrical Pyrroles: Muchowski, J. M., et al. (1990). Regioselective halogenation of pyrroles. Journal of Organic Chemistry, 55, 6317.

Sources

- 1. theses.gla.ac.uk [theses.gla.ac.uk]

- 2. scribd.com [scribd.com]

- 3. 5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. datapdf.com [datapdf.com]

- 5. scispace.com [scispace.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. scribd.com [scribd.com]

- 8. scispace.com [scispace.com]

Application Notes & Protocols: Strategic Synthesis of Dipyrromethenes via Palladium-Catalyzed Cross-Coupling of 2-Iodo-3-ethyl-4-methylpyrrole

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dipyrromethenes are foundational scaffolds in the synthesis of highly valuable fluorescent dyes, notably Boron-Dipyrromethene (BODIPY) dyes, which are indispensable tools in molecular imaging, diagnostics, and materials science.[1][][3] Traditional synthetic routes often rely on acid-catalyzed condensation, which can lack regiochemical control, especially when preparing unsymmetrical structures. This guide details a modern, highly controlled approach for the synthesis of unsymmetrical dipyrromethenes utilizing 2-iodo-3-ethyl-4-methylpyrrole as a key building block. The protocol leverages the precision of palladium-catalyzed cross-coupling chemistry, specifically the Suzuki-Miyaura reaction, to afford targeted dipyrromethane precursors with high fidelity.[4][5] We provide a comprehensive overview of the underlying chemical principles, detailed step-by-step protocols from precursor synthesis to the final dipyrromethene, and expert insights into reaction optimization and troubleshooting.

Scientific Rationale and Application Context

The strategic advantage of using a pre-functionalized pyrrole, such as 2-iodo-3-ethyl-4-methylpyrrole, lies in the ability to dictate the precise architecture of the final dipyrromethene. Halogenated pyrroles are exceptionally versatile intermediates for carbon-carbon bond formation via transition-metal-catalyzed reactions.[5]

1.1 The Limitation of Traditional Methods

Classic methods for dipyrromethane synthesis typically involve the acid-catalyzed condensation of a pyrrole with an aldehyde or ketone.[6][7][8][9] While effective for symmetrical structures, the synthesis of unsymmetrical dipyrromethanes via co-condensation of different pyrrole species often results in a statistical mixture of products, leading to complex purification challenges and low yields of the desired compound.

1.2 The Palladium-Catalyzed Advantage

The Suzuki-Miyaura coupling reaction circumvents these issues by creating a specific C-C bond between an organohalide (the iodopyrrole) and an organoboron compound (a pyrrole-boronic acid or ester). This method offers:

-

Regiocontrol: The bond forms exclusively at the positions of the iodo and boron substituents.

-

High Yields: These reactions are typically high-yielding and tolerant of a wide range of functional groups.

-

Modular Assembly: It allows for a "building block" approach, enabling the rational design and synthesis of complex, unsymmetrical dipyrromethenes.

The general workflow for this modern approach is outlined below.

Caption: Overall synthetic workflow from the starting pyrrole to the final BODIPY dye.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The palladium catalyst facilitates the coupling through a well-established catalytic cycle.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 2-iodo-3-ethyl-4-methylpyrrole, forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The boronic acid derivative, activated by a base, transfers its organic group (the second pyrrole ring) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C bond of the dipyrromethane and regenerating the active Pd(0) catalyst to re-enter the cycle.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and many organic solvents are hazardous.

Protocol 1: Synthesis of 2-Iodo-3-ethyl-4-methylpyrrole

This protocol details the regioselective iodination of the pyrrole precursor at the electron-rich α-position.

Materials:

-

3-Ethyl-4-methylpyrrole

-

N-Iodosuccinimide (NIS)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask protected from light (wrapped in aluminum foil), dissolve 3-ethyl-4-methylpyrrole (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any excess iodine.

-

Transfer the mixture to a separatory funnel and dilute with DCM.

-

Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-iodo-3-ethyl-4-methylpyrrole as a solid.

Protocol 2: Palladium-Catalyzed Synthesis of an Unsymmetrical Dipyrromethane

This core protocol describes the Suzuki-Miyaura coupling to assemble the dipyrromethane backbone.

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| 2-Iodo-3-ethyl-4-methylpyrrole | 235.06 | 1.0 | 1.0 | 235 mg |

| Pyrrole-2-boronic acid pinacol ester | 193.05 | 1.2 | 1.2 | 232 mg |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | 58 mg |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 3.0 | 318 mg |

| Toluene | - | - | - | 10 mL |

| Ethanol | - | - | - | 2 mL |

| Water | - | - | - | 2 mL |

Procedure:

-

To a Schlenk flask, add 2-iodo-3-ethyl-4-methylpyrrole (1.0 eq), pyrrole-2-boronic acid pinacol ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (3.0 eq).

-

Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to create an inert atmosphere.

-

Add the degassed solvent mixture of toluene, ethanol, and water via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours).

-

Monitor the reaction by TLC for the disappearance of the iodopyrrole starting material.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipyrromethane by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, often with 1% triethylamine to prevent degradation on the column).

Protocol 3: Oxidation to Dipyrromethene

This final step converts the dipyrromethane into the conjugated dipyrromethene, the direct precursor to BODIPY dyes.

Materials:

-

Unsymmetrical dipyrromethane (from Protocol 2)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the purified dipyrromethane (1.0 eq) in anhydrous DCM in a flask protected from light.

-

Stir the solution at room temperature.

-

Add a solution of DDQ (1.1 eq) in DCM dropwise over 10 minutes. The solution will typically darken, indicating the oxidation is proceeding.

-

Stir the reaction at room temperature for 1 hour. Monitor by TLC until the dipyrromethane spot is gone.

-

The resulting dipyrromethene solution is often unstable and should be used immediately in the next step (e.g., BODIPY formation) without extensive purification. If isolation is required, pass the solution through a short plug of neutral alumina to remove oxidant byproducts, concentrate carefully, and store under inert gas at low temperature.

Troubleshooting and Expert Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Suzuki coupling (Protocol 2) | Inactive catalyst; Insufficient degassing; Poor quality boronic ester; Insufficient base. | Use a fresh bottle of catalyst or a different ligand/precatalyst. Ensure thorough degassing of solvents. Use freshly prepared or high-purity boronic ester. Ensure the base is anhydrous and finely powdered. |

| Reaction stalls | Catalyst has decomposed. | Add a fresh portion of the catalyst (e.g., another 1-2 mol%). |

| Product degradation during chromatography | Dipyrromethanes can be sensitive to acidic silica gel. | Neutralize the silica gel by pre-treating it with a solvent system containing 1-2% triethylamine. Work quickly and avoid prolonged exposure to light and air. |

| Dark, intractable material forms | Over-oxidation or polymerization, common in pyrrolic chemistry. | Ensure an inert atmosphere is maintained. Use precise stoichiometry for the oxidant (DDQ). For sensitive substrates, perform the oxidation at a lower temperature (0 °C). |

References

- BenchChem. (2025). Application Notes and Protocols for Catalytic Dipyrromethane Synthesis.

-

Wikipedia. (n.d.). BODIPY. Available at: [Link]

-

SciSpace. (2019). Synthesis of BODIPY dyes through postfunctionalization of the boron dipyrromethene core. Available at: [Link]

-

eCommons. (2019). Boron Dipyrromethenes: Synthesis and Computational Analysis. Available at: [Link]

-

ACS Figshare. (n.d.). 1,7-Disubstituted Boron Dipyrromethene (BODIPY) Dyes: Synthesis and Spectroscopic Properties. Available at: [Link]

-

Der Pharma Chemica. (n.d.). A novel and efficient green methodology for the synthesis of meso-substituted dipyrromethanes. Available at: [Link]

-

Ravikanth, M., et al. (2019). Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. Molecules, 24(23), 4345. Available at: [Link]

-

Ravikanth, M., et al. (2017). Bis-Palladium Complex of α-Benzimidazole 9-Pyrrolyl Dipyrromethene: Synthesis, Structure, and Spectral and Catalytic Properties. Inorganic Chemistry, 56(14), 8344-8352. Available at: [Link]

-

O'Shea, D. F., et al. (2014). Synthesis of 3,5-dihalo boron dipyrromethenes (BODIPYs) and applications in concerted aromatic Finkelstein, SNAr and palladium cross-coupling reactions. The Journal of Organic Chemistry, 79(15), 7013-7023. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Basic Dipyrromethene synthesis. Available at: [Link]

-

Vicente, M. G. H., et al. (2020). Synthesis of Porphyrins with ABAB Symmetry from Dipyrromethanes as Potential Phototherapeutic Agents. Molecules, 25(18), 4284. Available at: [Link]

-

Lindsey, J. S. (2002). 5,15-Diphenylporphyrin. Organic Syntheses, 79, 212. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of formation of dipyrromethane. Available at: [Link]

-

Wang, Z., et al. (2021). Palladium(II)-Catalyzed Dehydrogenative Strategy for Direct and Regioselective Oligomerization of BODIPY Dyes. Organic Letters, 23(20), 7859-7864. Available at: [Link]

- Google Patents. (2003). US20030187278A1 - Process for the synthesis of dipyrromethanes.

-

ResearchGate. (n.d.). Synthesis and application of reactive BODIPY dyes. Available at: [Link]

-

Pereira, M. M., & Pinho e Melo, T. M. V. D. (2014). Recent Developments in the Synthesis of Dipyrromethanes. A Review. Organic Preparations and Procedures International, 46(3), 185-216. Available at: [Link]

-

IIP Series. (2024). Dipyrromethane, its derivatives and their metal complex: applications as chemosensors and biologic. Available at: [Link]

Sources

- 1. BODIPY - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 3,5-dihalo boron dipyrromethenes (BODIPYs) and applications in concerted aromatic Finkelstein, SNAr and palladium cross-coupling reactions - American Chemical Society [acs.digitellinc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Note: Decarboxylative Iodination of Pyrrole-2-Carboxylates

[1]

Executive Summary & Strategic Rationale

The conversion of pyrrole-2-carboxylic acids to 2-iodopyrroles is a pivotal transformation in the synthesis of porphyrins, prodigiosins, and bioactive alkaloids.[1] While pyrroles are electron-rich and amenable to electrophilic aromatic substitution (

Decarboxylative iodination (iododecarboxylation) offers a superior alternative by utilizing the carboxyl group as a "blocking and directing" group. The carboxylate ensures regiocontrol at the C2 position and is subsequently excised to install the iodine atom.

The Challenge: The product, 2-iodopyrrole (and its derivatives), is notoriously unstable.[1] It is prone to rapid polymerization ("tars") and photo-degradation.[1] Consequently, this protocol emphasizes not just the synthesis, but the critical handling, stabilization, and immediate downstream utilization of the intermediate.

Mechanistic Insight

Understanding the mechanism is essential for troubleshooting low yields. Unlike the radical-based Hunsdiecker reaction used for aliphatic acids, the decarboxylative iodination of electron-rich heteroaromatics proceeds via an ionic electrophilic substitution pathway.[1]

The Pathway

-

Activation: The base generates the pyrrole-2-carboxylate anion.[1]

-

Ipso-Attack: The electrophilic iodine species (

or -

Decarboxylation: The tetrahedral intermediate collapses, expelling

and restoring aromaticity to yield the 2-iodopyrrole.[1]

Mechanistic Visualization[1]

Caption: The ionic pathway involves ipso-attack at C2 followed by rapid decarboxylation driven by the restoration of aromaticity.[1]

Critical Experimental Parameters

Success relies on balancing reactivity with product stability.[1]

| Parameter | Recommended Condition | Scientific Rationale |

| pH Control | Mildly Basic (pH 7.5–8.5) | Strong base promotes polymerization of the product; Acid inhibits the formation of the reactive carboxylate. |

| Iodine Source | ||

| Temperature | 25°C to 40°C | High heat (>60°C) accelerates the decomposition of 2-iodopyrrole.[1] Keep mild. |

| Solvent | Water/Ethanol or DMF | Water is required for the |

| Quench | Sodium Thiosulfate ( | Essential to remove excess oxidative iodine immediately, which otherwise degrades the pyrrole ring.[1] |

Detailed Protocols

Method A: The Aqueous "Workhorse" Protocol ( )

Best for: Hydrophilic substrates and large-scale preparation of standard building blocks.[1]

Reagents:

-

Sodium Bicarbonate (

) (2.5 equiv)[1] -

Iodine (

) (1.05 equiv)[1] -

Potassium Iodide (

) (2.5 equiv)[1] -

Solvent: Water (or Water/Ethanol 1:1 for solubility)[1]

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask wrapped in aluminum foil (protect from light), dissolve the pyrrole-2-carboxylic acid (1.0 equiv) in water (approx. 0.2 M concentration).[1]

-

Basification: Add

(2.5 equiv) slowly. Stir for 15 minutes until gas evolution ( -

Iodine Prep: In a separate beaker, prepare a solution of

(1.05 equiv) and -

Addition: Add the Iodine/KI solution dropwise to the pyrrole solution over 20–30 minutes at room temperature.

-

Observation: The solution will turn dark brown initially, then fade as iodine is consumed.

effervescence will be observed.[1]

-

-

Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (Note: The product is less polar than the acid).

-

Precipitation/Workup:

-

Storage: Do not heat to dry. Concentrate under reduced pressure at <30°C. Store immediately at -20°C under Argon.

Method B: The Anhydrous NIS Protocol

Best for: Lipophilic substrates or when water must be avoided.

Reagents:

Step-by-Step Procedure:

-

Dissolve the substrate in anhydrous DMF (0.1 M).[1]

-

Cool the solution to 0°C in an ice bath (to control exotherm).

-

Add NIS (1.1 equiv) portion-wise over 10 minutes.

-

Allow to warm to Room Temperature and stir for 2 hours.

-

Note: If the reaction is sluggish, heat to 40°C.

-

-

Quench: Pour the reaction mixture into a beaker containing ice-cold 5% aqueous Sodium Thiosulfate.

-

Extraction: Extract immediately with Ethyl Acetate.

-

Purification: Flash chromatography on silica gel (neutralized with 1%

) is possible but must be done rapidly.[1]

Workflow Visualization

Caption: Operational workflow emphasizing the critical quench and cold isolation steps to prevent decomposition.

Troubleshooting & Stability Guide

| Observation | Diagnosis | Corrective Action |

| Black Tar Formation | Polymerization of product.[1] | Reaction temperature too high or pH too acidic.[1] Maintain pH > 7 and Temp < 30°C. |

| Purple Organic Layer | Residual Iodine.[1] | Incomplete quench. Wash more thoroughly with Sodium Thiosulfate until colorless.[1] |

| Low Yield | Incomplete decarboxylation.[1] | Ensure the carboxylate is fully formed before adding Iodine. Check pH. |

| Product turns pink/black on storage | Auto-oxidation. | 2-Iodopyrroles are light/air sensitive.[1] Store in the dark, under inert gas, at -20°C. Stabilize with a trace of base (e.g., |

Expert Tip: If your target is a cross-coupling reaction (e.g., Suzuki or Sonogashira), do not isolate the dry solid. Perform the workup, exchange the solvent to the coupling solvent (e.g., DME or Toluene), and proceed immediately to the next step ("Telescoping").[1]

References

-

Mechanistic Foundation: Mundle, S. O., & Kluger, R. (2009).[1] Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[1][2][3][4] Journal of the American Chemical Society.[3]

-

[Link]

-

-

Microwave/Silver Method: Li, X., et al. (2018).[1] Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids.[1][5] Molecules.

-

Transition-Metal-Free General Method: Monique, M., et al. (2017).[1] Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. Journal of the American Chemical Society.[3]

-

Synthetic Utility (Porphyrin Synthesis): Examples of 2-iodopyrrole usage in dipyrromethene synthesis. Organic Syntheses.

-

[Link]

-

Troubleshooting & Optimization

Technical Support Center: Purification of Unstable Iodopyrroles

Ticket ID: PUR-IP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Stabilization and isolation of acid-sensitive iodopyrrole derivatives on silica gel.

Introduction

Welcome to the Technical Support Center. You are likely here because your iodopyrrole compound—which looked pristine in the reaction flask—turned into a black or purple tar immediately upon contact with a silica column.

Iodopyrroles are notoriously unstable during purification. This guide addresses the root cause of this decomposition (acid-catalyzed oligomerization and protodeiodination) and provides a validated protocol to neutralize standard silica gel, ensuring high recovery rates.

Module 1: The Chemistry of Instability

To solve the problem, we must first understand the enemy: The Silanol Group .

Standard flash silica gel (

The Decomposition Mechanism

When an iodopyrrole encounters an acidic silanol site, two catastrophic pathways are triggered:

-

Acid-Catalyzed Oligomerization: The pyrrole ring is protonated, creating a highly electrophilic species that is attacked by another pyrrole molecule. This chain reaction forms "pyrrole red" (polymers/tars).

-

Protodeiodination: In the presence of acid and moisture, the iodine substituent (a weak bond on the electron-rich ring) can be replaced by a proton, destroying your functionalization.

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between successful elution and decomposition.

Figure 1: The "Race Against Time" mechanism on acidic silica. Without neutralization, the kinetic path favors protonation and subsequent decomposition over elution.

Module 2: Method Development (The Protocol)

The industry-standard solution is to "buffer" the silica gel using Triethylamine (TEA) . This creates a basic environment that caps the silanol protons, preventing the initial protonation step.

Protocol: The TEA-Buffered Column

Use this protocol for all mono-, di-, and tri-iodopyrroles.

Step 1: Slurry Preparation (Pre-treatment)

Do not simply add TEA to your eluent; you must pre-equilibrate the silica.

-

Calculate the amount of silica required (typically 30:1 to 50:1 silica-to-compound ratio by weight).

-

Prepare a Slurry Solvent : 95% Hexanes / 5% Triethylamine.

-

Suspend the silica in this mixture.

-

Crucial: Allow the slurry to sit for 5–10 minutes. You may observe a slight exotherm as the amine neutralizes the acidic sites.

Step 2: Column Packing

-

Pour the TEA/Hexane slurry into the column.

-

Flush with 2 column volumes (CV) of the same solvent to ensure the entire length of the silica bed is basic.

-

Check: The eluate should test basic on pH paper.

Step 3: Elution

-

Mobile Phase: Prepare your gradient solvent (e.g., Hexanes/Ethyl Acetate).

-

Additive: Add 1% Triethylamine to the mobile phase reservoirs. This maintains the basicity throughout the run, as TEA can slowly wash off.

-

Loading: Load your crude sample. If using DCM to load, minimize the volume, as DCM can sometimes exacerbate acidity issues if wet.

Solvent System Reference Table

| Compound Class | Recommended Base Solvent | Modifier (TEA) | Notes |

| Simple Iodopyrroles | Hexanes / Et2O | 1% v/v | Ether is often gentler than EtOAc for labile iodides. |

| Polar Iodopyrroles | Hexanes / EtOAc | 1–2% v/v | Standard system. Keep temperature low if possible. |

| Highly Unstable | Pentane / Et2O | 2–5% v/v | Pentane allows for lower boiling point evaporation (cold). |

Module 3: Troubleshooting & FAQs

Q1: My column is streaking badly, even with TEA. Why? A: Streaking usually indicates that the compound is still interacting with active sites or decomposing on the column.

-

Fix 1: Increase TEA concentration to 3% during the pre-wash.

-

Fix 2: Your compound might be too insoluble in the mobile phase. Ensure the initial solvent strength (

) is sufficient to move the compound.[1] -

Fix 3: Switch to Neutral Alumina (see Module 4). Silica might simply be too harsh.

Q2: I recovered the product, but the iodine is gone (Protodeiodination). A: This suggests trace acid or moisture.

-

Fix: Ensure all solvents are dried. Use anhydrous

in your crude sample before loading. -

Fix: Avoid prolonged exposure to light. Iodine bonds are photosensitive. Wrap the column in aluminum foil during the run.

Q3: Can I use Pyridine instead of Triethylamine?

A: Generally, no. Pyridine is less basic and harder to remove during evaporation (high boiling point). TEA is volatile (

Q4: The product turned purple on the rotovap after the column. A: This is "post-column decomposition." The concentration of product increases in the flask, promoting oligomerization if any trace acid remains.

-

Fix: Add a few drops of TEA to the collection flask before evaporation. Keep the water bath temperature

.

Module 4: Decision Logic (When to Abandon Silica)

Sometimes, even buffered silica is too aggressive. Use the following logic flow to determine the correct stationary phase.

Figure 2: Stationary Phase Selection Matrix. If buffered silica fails, Neutral Alumina is the mandatory next step.

Alternative: Neutral Alumina

If the TEA method fails, switch to Neutral Alumina (Brockmann Grade III) .

-

Why: Alumina is naturally basic/neutral and lacks the acidic protons of silica.

-

Grade III: This means "deactivated" with water (approx 6%). Grade I (super active) can be too strong and cause different decomposition.

-

Eluents: Use the same solvent systems as silica, but you likely won't need the TEA additive.

References

-

University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography: Acid Sensitive Compounds. [Link]

-

Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org.[2] Chem. 1978 , 43, 2923–2925. (Foundational text on Flash Chromatography parameters). [Link]

-

Biotage. Purifying Ionic and Acid-Sensitive Compounds by Flash Column Chromatography. [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2-Iodo-3-ethyl-4-methylpyrrole in Cross-Coupling Reactions

Welcome to the technical support center for troubleshooting challenging cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering low reactivity with 2-iodo-3-ethyl-4-methylpyrrole in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. Here, we will delve into the underlying reasons for this substrate's challenging nature and provide actionable, field-proven strategies to overcome these hurdles.

The inherent reactivity of a substrate in cross-coupling reactions is a delicate interplay of electronic and steric factors. In the case of 2-iodo-3-ethyl-4-methylpyrrole, its electron-rich nature and substitution pattern present a unique set of challenges that can lead to sluggish or failed reactions. This guide will provide a systematic approach to diagnosing and resolving these issues.

Understanding the Challenge: Factors Affecting the Reactivity of 2-Iodo-3-ethyl-4-methylpyrrole

The low reactivity of 2-iodo-3-ethyl-4-methylpyrrole can be attributed to a combination of steric and electronic effects. The pyrrole ring is an electron-rich five-membered heterocycle, which can influence the oxidative addition step in the catalytic cycle.[1] Furthermore, the substituents on the pyrrole ring can sterically hinder the approach of the palladium catalyst.

Caption: Key factors contributing to the low reactivity of 2-iodo-3-ethyl-4-methylpyrrole.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address common issues encountered when using 2-iodo-3-ethyl-4-methylpyrrole in cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction with 2-iodo-3-ethyl-4-methylpyrrole is showing low to no conversion. What are the likely causes?

A1: Low conversion in a Suzuki-Miyaura coupling involving this substrate is a frequent challenge. The primary culprits are often related to suboptimal reaction conditions that fail to overcome the inherent low reactivity of the starting material. Key areas to investigate include:

-

Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this sterically hindered and electron-rich substrate.[2] More electron-rich and bulky phosphine ligands are often required to promote oxidative addition.[3][4] Consider using Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for challenging couplings.[5]

-

Base Selection: The choice of base is critical in Suzuki couplings as it activates the boronic acid.[6] For sterically hindered substrates, a stronger base may be necessary. While common bases like Na₂CO₃ and K₂CO₃ are often used, consider switching to stronger bases such as K₃PO₄ or Cs₂CO₃.[7] The solubility of the base is also important, and using a mixture of organic solvent and water can be beneficial.[8]

-

Solvent System: The solvent can significantly influence the outcome of a Suzuki coupling.[9] Ethereal solvents like 1,4-dioxane and DME, often in combination with water, are common choices.[10] Aprotic polar solvents like DMF or NMP can also be effective in some cases, but optimization is key.[8]

-

Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[11] If you are running the reaction at a lower temperature, cautiously increasing it may improve the conversion. However, be mindful that excessive heat can lead to catalyst decomposition and side reactions.

Q2: I am observing significant amounts of starting material decomposition and/or homocoupling of my boronic acid. How can I mitigate these side reactions?

A2: The presence of side products indicates that the desired cross-coupling pathway is being outcompeted. Here’s how to address this:

-

Rigorous Degassing: Oxygen is a common culprit for both catalyst deactivation and boronic acid homocoupling.[11] Ensure your reaction mixture is thoroughly degassed by purging with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.

-

Purity of Reagents: The purity of your starting materials, especially the boronic acid, is crucial. Boronic acids can degrade over time, leading to lower yields and side reactions.[11] Use fresh or recently purified boronic acids. The purity of the solvent and base is also important.[11]

-

Catalyst Pre-catalyst Choice: If you are using a Pd(II) pre-catalyst, such as Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[12] This reduction process can sometimes contribute to side reactions. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst system can sometimes be beneficial.[11]

Q3: I am considering alternative coupling reactions for this substrate. What are the potential advantages and disadvantages of Stille and Sonogashira couplings in this context?

A3: When a Suzuki coupling proves challenging, exploring other cross-coupling methods is a logical step.

-

Stille Coupling: The Stille reaction couples the iodo-pyrrole with an organotin reagent.[13]

-

Advantages: Organotin reagents are often stable and tolerant of a wide range of functional groups.[14] The reaction conditions can sometimes be milder than Suzuki couplings.

-

Disadvantages: The primary drawback of Stille coupling is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[13][15]

-

-

Sonogashira Coupling: The Sonogashira reaction couples the iodo-pyrrole with a terminal alkyne.[16]

-

Advantages: This reaction is a very efficient way to form carbon-carbon triple bonds and is widely used in the synthesis of complex molecules.[17]

-

Disadvantages: The Sonogashira coupling typically requires a copper co-catalyst, which can sometimes lead to side reactions, such as the homocoupling of the alkyne (Glaser coupling).[18] However, copper-free Sonogashira protocols have also been developed.[17]

-

Troubleshooting Parameter Optimization

When troubleshooting, it is recommended to vary one parameter at a time to systematically identify the optimal conditions. The following table summarizes the key parameters and their potential impact on the reaction outcome.

| Parameter | Common Conditions | Troubleshooting Suggestions | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHC ligands.[3][4][5] | Enhances the rate of oxidative addition for electron-rich and sterically hindered substrates.[2] |

| Ligand | PPh₃, dppf | SPhos, XPhos, RuPhos, cataCXium A | Bulky and electron-donating ligands stabilize the palladium center and promote reductive elimination.[4] |

| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃, KF | Stronger bases can be more effective for activating sterically hindered boronic acids.[7] |

| Solvent | Dioxane/H₂O, Toluene | DME/H₂O, DMF, NMP | Solvent polarity can influence catalyst activity and solubility of reagents.[8][9] |

| Temperature | 80-100 °C | Increase temperature incrementally (e.g., to 120 °C) | Higher temperatures can overcome activation energy barriers for sluggish reactions.[11] |

| Additives | None | Consider adding CuI for Stille or Sonogashira couplings. | Copper co-catalysts can facilitate transmetalation in certain coupling reactions.[15][17] |

Detailed Experimental Protocols for Troubleshooting

The following protocols provide a starting point for optimizing your coupling reaction. Always perform these reactions under an inert atmosphere (argon or nitrogen).

Protocol 1: Suzuki-Miyaura Coupling with a Buchwald Ligand

Caption: Workflow for a Suzuki-Miyaura coupling with a Buchwald ligand.

Materials:

-

2-iodo-3-ethyl-4-methylpyrrole (1.0 equiv)

-

Aryl or vinyl boronic acid (1.2-1.5 equiv)

-

Pd(OAc)₂ (2-5 mol%)

-

SPhos (4-10 mol%)

-

K₃PO₄ (2.0-3.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

Procedure:

-

To a dry reaction vessel, add 2-iodo-3-ethyl-4-methylpyrrole, the boronic acid, and K₃PO₄.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

In a separate vial, prepare a solution of Pd(OAc)₂ and SPhos in a small amount of the reaction solvent and add it to the main reaction mixture.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Stille Coupling

Caption: Workflow for a Stille cross-coupling reaction.

Materials:

-

2-iodo-3-ethyl-4-methylpyrrole (1.0 equiv)

-

Organostannane (1.1-1.3 equiv)

-

Pd(PPh₃)₄ (2-5 mol%)

-

Anhydrous and degassed solvent (e.g., toluene, DMF, or NMP)

Procedure:

-

To a dry reaction vessel, add 2-iodo-3-ethyl-4-methylpyrrole and the organostannane.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous and degassed solvent.

-

Add Pd(PPh₃)₄ to the reaction mixture.

-

Heat the reaction to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Workup may involve quenching with aqueous KF to precipitate tin salts, followed by filtration and extraction.

-

Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

Caption: Workflow for a Sonogashira cross-coupling reaction.

Materials:

-

2-iodo-3-ethyl-4-methylpyrrole (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Pd(PPh₃)₄ (2-5 mol%)

-

CuI (1-5 mol%)

-

Base (e.g., Et₃N, DIPEA) (2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., THF, DMF)

Procedure:

-

To a dry reaction vessel, add 2-iodo-3-ethyl-4-methylpyrrole and the terminal alkyne.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous and degassed solvent and the base.

-

Add Pd(PPh₃)₄ and CuI to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

By systematically applying these troubleshooting strategies and optimizing the reaction parameters, researchers can significantly improve the success rate of coupling reactions involving the challenging 2-iodo-3-ethyl-4-methylpyrrole substrate.

References

- Benchchem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.

- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

- RSC Publishing. Correlation-driven ultrafast charge migration in pyrrole derivatives: the influence of the alkyl group.

- ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.

- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....

- PMC. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.

- PMC. Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds.

- Wikipedia. Sonogashira coupling.

- ACS Publications. A Bis(oxazolinyl)pyrrole as a New Monoanionic Tridentate Supporting Ligand: Synthesis of a Highly Active Palladium Catalyst for Suzuki-Type C−C Coupling.

- NIH. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates.

- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a | Download Table.

- MDPI. Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization.

- Organic Chemistry Portal. Stille Coupling.

- Wikipedia. Stille reaction.

- Chemistry LibreTexts. Stille Coupling.

- Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive?.

- PubMed. Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides.

- PubMed. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings.

- PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.

- The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.

- Reddit. How to approach choosing reaction conditions for Suzuki?.

- ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.

- Reddit. Diagnosing issues with a failed Suzuki coupling?.

- PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.

- MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

- PMC. C–C Coupling in sterically demanding porphyrin environments.

- ResearchGate. Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction....

- PMC. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.

- Organic Chemistry Portal. Suzuki Coupling.

- Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- Organic Chemistry Portal. Sonogashira Coupling.

- YouTube. palladium catalytic cycle.

- University of Windsor. The Mechanisms of the Stille Reaction.

- PMC. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies.

- YouTube. Sonogashira Coupling Reaction Mechanism.

- Semantic Scholar. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.

- Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles.

- MDPI. Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling.

- PMC. Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners.

- ResearchGate. Synthesis of Pyrrole-Annulated Heterocycles through Copper-Catalyzed Site-Selective Dehydrogenative Cross-Coupling.

- PMC. β‑Selective Addition of Pyrroles to Electron-Deficient Alkenes in Both Catalytic and Stoichiometric Modes on B(C6F5)3.

- MDPI. Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents.

- PubMed. Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles.

- YouTube. Pyrrole: Electrophilic Substitution Reactions Lecture 1.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. reddit.com [reddit.com]

- 3. Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. arodes.hes-so.ch [arodes.hes-so.ch]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Stille reaction - Wikipedia [en.wikipedia.org]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Stille Coupling [organic-chemistry.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. mdpi.com [mdpi.com]

Validation & Comparative

A Comparative Guide to C13 NMR Spectral Data of 2-Substituted Alkyl Pyrroles

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the ¹³C NMR spectral data for a series of 2-substituted alkyl pyrroles. Understanding the influence of substitution on the pyrrole ring is crucial for the unambiguous structure elucidation and characterization of novel pyrrole-containing compounds, which are prevalent in pharmaceuticals and functional materials. This document will delve into the experimental data, provide a detailed protocol for data acquisition, and explain the underlying electronic effects that govern the observed chemical shifts.

The Significance of ¹³C NMR in Pyrrole Chemistry

The pyrrole ring is an electron-rich aromatic system, and the chemical environment of each carbon atom is highly sensitive to the nature of its substituents. ¹³C NMR spectroscopy is a powerful tool for probing these subtle electronic changes. For drug development professionals, precise characterization is non-negotiable for patent applications and regulatory submissions. For synthetic chemists, a thorough understanding of spectral data accelerates the confirmation of reaction outcomes and the identification of impurities.

Comparative Analysis of ¹³C NMR Data for 2-Alkyl Pyrroles

The introduction of an alkyl substituent at the C2 position of the pyrrole ring induces characteristic shifts in the ¹³C NMR spectrum. The table below summarizes the ¹³C NMR chemical shifts for the pyrrole ring carbons in a series of 2-alkyl-substituted pyrroles. The data is compiled from established literature and serves as a valuable reference for researchers in the field.[1][2]

| Substituent (R) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |

| -H (Pyrrole) | 118.5 | 108.2 | 108.2 | 118.5 |

| -CH₃ | 127.9 | 106.3 | 107.9 | 116.8 |

| -CH₂CH₃ | 134.1 | 105.1 | 107.9 | 116.2 |

| -CH(CH₃)₂ | 138.8 | 104.3 | 107.6 | 115.6 |

| -C(CH₃)₃ | 142.1 | 103.8 | 107.5 | 115.2 |

Analysis of Chemical Shift Trends:

The data reveals a clear trend: as the steric bulk of the 2-alkyl substituent increases, the chemical shift of the C2 carbon moves downfield (to a higher ppm value). This is primarily due to the inductive effect of the alkyl groups, which are weakly electron-donating.[3] The increasing substitution on the alpha-carbon of the alkyl group leads to a greater deshielding effect on the directly attached C2 carbon of the pyrrole ring.[4]

Conversely, the C3 and C5 carbons experience a slight upfield shift (to a lower ppm value). This can be attributed to the resonance effect . The electron-donating nature of the alkyl group increases the electron density at the C3 and C5 positions through resonance, leading to increased shielding. The effect on C4 is minimal, as it is further removed from the substituent.

Understanding the Electronic Influence of 2-Alkyl Substituents

The observed trends in the ¹³C NMR chemical shifts can be rationalized by considering the electronic effects of the alkyl substituents on the pyrrole ring. The following diagram illustrates how the inductive and resonance effects influence the electron density distribution.

Figure 2. General workflow for ¹³C NMR data acquisition and processing.

Trustworthiness and Self-Validation

The provided protocol incorporates self-validating steps. For instance, the consistent use of a specific deuterated solvent allows for reliable referencing of chemical shifts, making data comparable across different samples and laboratories. Furthermore, comparing the obtained spectra with the reference data presented in this guide can help validate the correct assignment of the pyrrole ring carbons. For novel compounds, 2D NMR techniques such as HSQC and HMBC can be employed to unambiguously assign all carbon signals.

Conclusion

This guide provides a comprehensive overview of the ¹³C NMR spectral data for 2-substituted alkyl pyrroles. By presenting comparative data, a detailed experimental protocol, and an explanation of the underlying electronic effects, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to confidently characterize these important heterocyclic compounds. Adherence to the outlined methodologies will ensure the acquisition of high-quality, reproducible data, which is paramount for advancing scientific research and development.

References

-

Stenutz, R. NMR chemical shift prediction of pyrroles. [Link]

-

Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009. [Link]

-

SpectraBase. 2-Acetylpyrrole. [Link]

-

Bruker. 13-C NMR Protocol for beginners AV-400. [Link]

-

University of Oxford. A User Guide to Modern NMR Experiments. [Link]

-

Reddit. C NMR: Why is more alkyl group more deshielding ? [Link]

-

da Silva, A. B. F., & Takahata, Y. (2001). The α-substituent effect of alkyl groups in the 13C NMR and IR data of some aliphatic nitriles. Journal of the Brazilian Chemical Society, 12(4), 543-548. [Link]

Sources

Crystal Structure Analysis of Halogenated Opsopyrrole Analogs: A Comparative Guide

Executive Summary & Scientific Rationale

In the realm of porphyrin synthesis and medicinal chemistry, opsopyrrole (3-methyl-4-ethylpyrrole) serves as a critical hemopyrrole scaffold. The introduction of halogen atoms (F, Cl, Br, I) into this pyrrolic core is not merely a functionalization step; it is a crystal engineering strategy that fundamentally alters the solid-state assembly through Halogen Bonding (XB) .

This guide compares the structural performance of chlorinated vs. brominated opsopyrrole analogs , focusing on the competition between classical Hydrogen Bonding (HB) and the structure-directing capabilities of the halogen

Comparative Analysis: Halogen vs. Hydrogen Bonding[1][2][3]

The structural integrity of pyrrole analogs is governed by the balance of intermolecular forces. In non-halogenated opsopyrrole, packing is dominated by weak

Performance Matrix: Cl vs. Br vs. I Analogs[1]

| Feature | Chlorinated Analogs (e.g., 3,4-dichloro-) | Brominated Analogs (e.g., 3,4-dibromo-) | Iodinated Analogs |

| Dominant Interaction | Dipole-Dipole & Weak HB | Halogen Bonding (XB) & Dispersion | Strong XB ( |

| Low (Weak directionality) | Moderate (Structure directing) | High (Defines lattice) | |

| Isostructurality | Often isostructural with Br | Often isostructural with Cl | Unique packing (Type II XB) |

| Melting Point | Moderate Increase (+20-40°C) | Significant Increase (+40-60°C) | Highest (Lattice rigidity) |

| Solubility (Lipophilicity) | High ( | Moderate | Low |

| Synthesis Yield | High (NCS, fast kinetics) | Moderate (NBS, regioselectivity issues) | Low (NIS, instability) |